Methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate
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Overview
Description
Methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring substituted with an amino group and two methyl groups, making it a valuable asset in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate typically involves the reaction of 1-amino-3,3-dimethylcyclopentane with methyl bromoacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or anhydrides for amide formation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active amino alcohol, which can interact with various pathways in the body .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1-amino-3,3-dimethylcyclohexyl)acetate: Similar structure but with a cyclohexyl ring.
Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate: Similar structure but with a cyclobutyl ring.
Uniqueness
Methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate is unique due to its cyclopentyl ring, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate |
InChI |
InChI=1S/C10H19NO2/c1-9(2)4-5-10(11,7-9)6-8(12)13-3/h4-7,11H2,1-3H3 |
InChI Key |
QZRDEFCDZXEDNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)(CC(=O)OC)N)C |
Origin of Product |
United States |
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